molecular formula C21H23N3OS B2921176 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 897475-26-2

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2921176
CAS No.: 897475-26-2
M. Wt: 365.5
InChI Key: CMYNUEWKLFHWNC-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic small molecule featuring a piperazine core linked to a 4-methylbenzothiazole moiety at the 1-position and a 3-phenylpropan-1-one group. The benzothiazole ring contributes to its aromatic and heterocyclic character, while the piperazine scaffold enhances solubility and modulates receptor interactions. This compound is structurally classified within the piperazinylpropanone family, which is notable for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. Its synthesis typically involves coupling reactions between substituted benzothiazoles and piperazine intermediates under catalytic conditions .

Properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNUEWKLFHWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 1[4(4Methyl1,3benzothiazol2yl)piperazin1yl]3phenylpropan1one\text{IUPAC Name }this compound

Molecular Formula: C_{17}H_{20}N_{2}OS
Molecular Weight: 300.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacteria and fungi.
  • Anticancer Agent: Targeting specific pathways involved in cancer cell proliferation.

The exact mechanisms involve inhibition of specific enzymes or receptors, which modulate biological processes relevant to disease states.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against Staphylococcus aureus and Candida albicans. ,
AnticancerShows potential in inhibiting cancer cell growth via modulation of signaling pathways. ,
Pain ReliefInvestigated for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), contributing to pain relief.

Antimicrobial Activity

A study highlighted the compound's efficacy against Staphylococcus aureus and Candida albicans using disk diffusion methods. The minimum inhibitory concentration (MIC) was found to be 15.62 µg/mL for both strains, indicating significant antibacterial and antifungal properties.

Anticancer Potential

Research focused on the compound's ability to inhibit thioredoxin reductase 1 (TrxR1), an important target in cancer therapy. The compound demonstrated selective antitumor effects in various cancer cell lines, including Mia PaCa-2 and PANC-1, suggesting a potential pathway for therapeutic development.

Pain Management

The dual inhibition of sEH and FAAH was explored in animal models, showing promising results in pain relief without the side effects associated with traditional pain medications. This positions the compound as a potential candidate for developing new analgesics.

Comparison with Similar Compounds

3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

  • Key Differences: Replaces the 4-methyl group on the benzothiazole with a 4-methoxy group and introduces a fluorobenzenesulfonyl substituent on the propanone chain.
  • The methoxy substitution may alter binding affinity to enzymatic targets like acetylcholinesterase (AChE) .

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one

  • Key Differences : Features a 6-fluorine substitution on the benzothiazole and a thioether-linked 4-methoxyphenyl group.
  • Impact : Fluorine enhances lipophilicity and bioavailability, while the thioether group may influence redox reactivity and target engagement .

Piperazinylpropanone Derivatives with Varied Aromatic Substituents

1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one

  • Key Differences : Substitutes the benzothiazole with a benzyl group and introduces a 4-chlorophenyl moiety.
  • Impact : The absence of the benzothiazole ring reduces heterocyclic interactions, while the chlorophenyl group may enhance halogen bonding with biological targets .

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

  • Key Differences : Incorporates a cinnamoyl group (α,β-unsaturated ketone) and a bis(4-methoxyphenyl)methyl substituent on piperazine.
  • Impact : The conjugated double bond in the cinnamoyl moiety may confer antioxidant or anticancer activity, as seen in similar derivatives .

Urea-Linked Thiazolylpiperazine Analogues

Compounds such as 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) and derivatives (11b–o) differ significantly:

  • Key Differences: Replace the propanone group with a urea linker and introduce hydrazinyl-thiazole moieties.
  • Impact : Urea derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with enzymes like CYP51 or AChE. Yields for these compounds range from 83.7% to 88.2%, with molecular weights between 466.2–602.2 g/mol, reflecting diverse substituent effects .

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